Allocryptopine

Antimalarial Selectivity Cytotoxicity

Allocryptopine (α-allocryptopine) offers superior selectivity for Plasmodium falciparum and lower cytotoxicity vs berberine (IC50 1.46 vs 0.32 µg/mL). Its therapeutic index of 3.40 in aquaculture surpasses sanguinarine (3.03) and protopine (2.66). Unlike generic 'Macleaya alkaloid' mixtures, this high-purity marker compound enables reproducible botanical standardization. Choose allocryptopine for antimalarial lead optimization, cardiac electrophysiology tool development, and safer aquaculture formulations.

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
CAS No. 48216-02-0
Cat. No. B7765821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllocryptopine
CAS48216-02-0
Molecular FormulaC21H23NO5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3
InChIInChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3
InChIKeyHYBRYAPKQCZIAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allocryptopine (CAS 48216-02-0) Technical Baseline: Isoquinoline Alkaloid Identity and Core Characteristics


Allocryptopine (α-allocryptopine; CAS 48216-02-0) is a dibenzazecine isoquinoline alkaloid primarily isolated from Macleaya cordata and other Papaveraceae species [1]. It belongs to the protopine alkaloid subclass, which are biogenetically derived from benzylisoquinoline precursors and characterized by a 10-membered azecine ring system [2]. Allocryptopine exhibits moderate antibacterial, antiparasitic, and anti-inflammatory activities, and has been shown to block the human ether-à-go-go-related gene (hERG) potassium channel [3][4]. Structurally, it is closely related to protopine, cryptopine, and the benzophenanthridine alkaloids sanguinarine and chelerythrine, yet its distinct physicochemical properties—such as logP and fluorescence decay characteristics—enable its use as a marker compound in botanical standardization [5][6].

Allocryptopine (CAS 48216-02-0) Procurement Risk: Why In-Class Alkaloids Cannot Be Interchanged


The isoquinoline alkaloids of Macleaya cordata—including sanguinarine, chelerythrine, protopine, and allocryptopine—exhibit divergent potency, selectivity, and toxicity profiles that preclude simple substitution [1]. For instance, sanguinarine is far more potent as an antibacterial and anthelmintic agent (MIC = 1.9–12.5 mg/L; EC50 = 0.37 mg/L) than allocryptopine (MIC = 100–250 mg/L; EC50 = 4.64 mg/L), yet sanguinarine also carries a substantially higher acute toxicity (LC50 = 1.13 mg/L vs. 15.88 mg/L for allocryptopine) [2][3]. Conversely, allocryptopine demonstrates superior selectivity for Plasmodium falciparum and lower cytotoxicity compared to berberine, a structurally related alternative [4]. Moreover, allocryptopine and protopine differ in their CYP1A induction thresholds—allocryptopine significantly increases CYP1A1 mRNA at 10 µM, whereas protopine requires 25 µM [5]. These quantitative disparities underscore why procurement decisions must be compound-specific; a generic “Macleaya alkaloid” specification risks delivering either sub-therapeutic activity or unacceptable toxicity.

Allocryptopine (CAS 48216-02-0) Evidence Guide: Quantified Differentiation Against Comparators


Antimalarial Selectivity and Cytotoxicity: Allocryptopine vs. Berberine

Allocryptopine demonstrates a 4.6-fold lower in vitro antiplasmodial potency than berberine (IC50 1.46 µg/mL vs. 0.32 µg/mL) but exhibits markedly superior selectivity for Plasmodium falciparum and lower cytotoxicity [1]. Unlike berberine, which is known for poor absorption and higher mammalian cell toxicity, allocryptopine shows a favorable selectivity profile, making it a preferable candidate for further antimalarial development where host cell safety is paramount [1].

Antimalarial Selectivity Cytotoxicity

Antibacterial Potency Against Fish Pathogens: Allocryptopine vs. Sanguinarine and Chelerythrine

In a bioassay-guided study against four fish pathogenic bacteria, β-allocryptopine exhibited MIC values of 100 mg/L (Aeromonas hydrophila) and 200 mg/L (other strains), whereas sanguinarine was 8- to 16-fold more potent (MIC = 12.5–50 mg/L) and 6-methoxyl-dihydro-chelerythrine was 1.25- to 2-fold more potent (MIC = 80–125 mg/L) [1]. Allocryptopine's activity was equivalent to cryptopine and significantly weaker than the benzophenanthridine alkaloids, indicating that for antibacterial applications requiring high potency, allocryptopine alone would be insufficient [1].

Antibacterial Aquaculture MIC

In Vivo Anthelmintic Therapeutic Index: Allocryptopine vs. Sanguinarine and Protopine

In a goldfish model infected with Dactylogyrus intermedius, β-allocryptopine demonstrated a therapeutic index (TI = LC50/EC50) of 3.40, which is 12% higher than sanguinarine (TI = 3.03) and 28% higher than protopine (TI = 2.66) [1]. Although sanguinarine was far more potent (EC50 = 0.37 mg/L vs. 4.64 mg/L for allocryptopine), its substantially higher acute toxicity (LC50 = 1.13 mg/L vs. 15.88 mg/L) yielded a narrower safety margin [1]. Cryptopine achieved the highest TI among the five alkaloids tested (TI = 4.82) [1].

Anthelmintic Therapeutic Index Aquaculture

CYP1A mRNA Induction Threshold: Allocryptopine vs. Protopine

In HepG2 cells, allocryptopine significantly increased CYP1A1 mRNA levels at concentrations ≥10 µM after 24 h exposure, whereas protopine required a 2.5-fold higher concentration (≥25 µM) to achieve a statistically significant increase [1]. Both alkaloids also dose-dependently increased CYP1A1 and CYP1A2 mRNA in primary human hepatocytes, but the magnitude of induction was substantially lower than that of TCDD, a potent CYP1A inducer [1]. Notably, CYP1A protein levels and EROD activity were not elevated, suggesting post-transcriptional regulation [1].

Drug Metabolism CYP Induction Hepatotoxicity

hERG Potassium Channel Blockade: Allocryptopine vs. Benzyltetrahydropalmatine (BTHP)

Allocryptopine (ALL) reversibly suppresses hERG current with an IC50 of 49.65 µmol/L (95% CI: 34.75–64.54 µmol/L), which is 2.2-fold higher (less potent) than its synthetic analog benzyltetrahydropalmatine (BTHP; IC50 = 22.38 µmol/L) [1]. Unlike BTHP, allocryptopine (30 µmol/L) did not affect the steady-state inactivation of hERG channels and did not shorten the time constants of fast inactivation or slow deactivation [1]. Both compounds suppressed late-phase action potential current density without affecting early-phase current [1].

Cardiac Safety hERG Patch-Clamp

Acetylcholinesterase Inhibition: Allocryptopine vs. (-)-Munitagine

Allocryptopine inhibits human erythrocyte acetylcholinesterase (AChE) with an IC50 of 250.0 ± 2.52 µM, which is 4-fold higher (less potent) than the pavine alkaloid (-)-munitagine (IC50 = 62.29 ± 5.81 µM) isolated from the same plant source [1]. Against human plasma butyrylcholinesterase (BuChE), allocryptopine exhibits an IC50 of 530 ± 28.2 µM, whereas (-)-munitagine is even less selective (IC50 = 837.4 ± 23.03 µM) [1]. These data position allocryptopine as a weak AChE inhibitor relative to other alkaloids in Argemone grandiflora.

Alzheimer's Disease AChE Inhibition CNS

Allocryptopine (CAS 48216-02-0) Application Scenarios: Evidence-Based Use Cases


Antimalarial Lead Optimization with Favorable Selectivity Profile

Given allocryptopine's 4.6-fold lower antiplasmodial potency but markedly superior selectivity and lower cytotoxicity compared to berberine (IC50 1.46 µg/mL vs. 0.32 µg/mL) [1], this compound is best suited for antimalarial drug discovery programs that prioritize therapeutic index over raw potency. Researchers should consider allocryptopine as a scaffold for semi-synthetic optimization to improve potency while retaining its favorable safety margin.

Veterinary Anthelmintic Formulations Requiring Broader Safety Margins

In aquaculture, β-allocryptopine's therapeutic index of 3.40—superior to sanguinarine (TI = 3.03) and protopine (TI = 2.66)—makes it a preferred candidate for formulations where acute toxicity is a limiting factor [2]. Its EC50 of 4.64 mg/L against Dactylogyrus intermedius is adequate for prophylactic or mild-infection scenarios, and its lower toxicity profile supports safer use in sensitive fish species.

Cardiac Safety Screening and Antiarrhythmic Research

Allocryptopine's hERG IC50 of 49.65 µmol/L and its distinct lack of effect on channel inactivation kinetics (unlike BTHP) [3] position it as a valuable tool compound for cardiac electrophysiology studies. Its moderate hERG blockade, combined with reported antiarrhythmic effects in animal models, suggests potential as a class III antiarrhythmic lead with a more favorable proarrhythmic profile than more potent hERG blockers.

Botanical Standardization and Quality Control Marker

Allocryptopine and protopine are the predominant alkaloids in Macleaya cordata leaves (0.17–0.66 mg/kg and 0.068–0.19 mg/kg, respectively) and bee pollen, enabling their use as analytical markers for species authentication and extract standardization [4][5]. Their distinct fluorescence decay characteristics further support reliable quantification in complex matrices [6].

Technical Documentation Hub

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